Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside
Description
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of four methoxybenzyl groups attached to the thiogalactopyranoside core. This compound is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions.
Properties
CAS No. |
1434145-36-4 |
|---|---|
Molecular Formula |
C₄₀H₄₈O₉S |
Molecular Weight |
704.87 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with methoxybenzyl groups. This is followed by the introduction of an ethyl group at the anomeric position. The reaction conditions often include the use of protecting group strategies, such as the use of benzyl chloride and a base like sodium hydride, to achieve selective protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies but optimized for higher yields and purity. The process may include steps like column chromatography for purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiogalactopyranoside core, potentially converting the thiol group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxybenzyl groups, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting the glycosylation pathways. The methoxybenzyl groups provide stability and protect the core structure during these interactions.
Comparison with Similar Compounds
- Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thioglucopyranoside
- Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiomannopyranoside
Comparison: Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is unique due to its specific galactopyranoside core, which imparts distinct reactivity and interaction profiles compared to its glucopyranoside and mannopyranoside counterparts. The presence of methoxybenzyl groups also provides enhanced stability and protection, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
